molecular formula C18H21F2N3O2S B2963998 2-(benzylthio)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034517-85-4

2-(benzylthio)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2963998
CAS RN: 2034517-85-4
M. Wt: 381.44
InChI Key: WDVNWTYQZQFQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21F2N3O2S and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • ACAT Inhibition for Disease Treatment : Compounds with acetamide groups have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with potential use in treating diseases involving ACAT-1 overexpression. Such inhibitors are considered for the treatment of conditions like atherosclerosis due to their impact on cholesterol metabolism (Shibuya et al., 2018).

  • Antibacterial Agents : Derivatives of acetamides, such as those containing the 1,3,4-oxadiazole moiety, have been synthesized and found to exhibit significant antibacterial activity. This indicates their potential as therapeutic agents against bacterial infections (Ramalingam et al., 2019).

  • Antitumor and Antimicrobial Activities : Some benzothiazole and acetamide derivatives have shown promising antitumor activity against a range of human tumor cell lines and antimicrobial efficacy against various pathogens. This suggests their role in developing new chemotherapeutic agents (Yurttaş et al., 2015).

Material Science and Synthetic Chemistry

  • Synthesis of Heterocycles : The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions demonstrates the importance of acetamide derivatives in creating novel materials with potential applications in diverse fields, including drug development and material science (Schmeyers & Kaupp, 2002).

  • Photovoltaic Efficiency Modeling : Studies involving benzothiazolinone acetamide analogs for their spectroscopic properties, quantum mechanical studies, and potential in photovoltaic applications underline the broad applicability of these compounds beyond medicinal chemistry into areas like renewable energy (Mary et al., 2020).

properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c19-18(20)8-6-14(7-9-18)17-22-16(25-23-17)10-21-15(24)12-26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVNWTYQZQFQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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